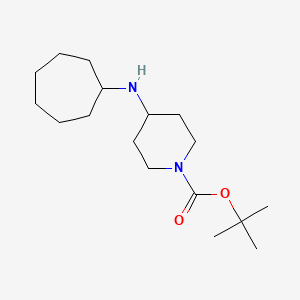
(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate
Overview
Description
(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate is a chemical compound known for its unique structure and properties. It is used in various scientific research fields due to its reactivity and stability. The compound consists of a pentafluorophenyl group, a pyrid-3-yl group, and a thiophene-2-carboxylate group, making it a versatile molecule in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate typically involves the reaction of pentafluorophenol with 5-pyrid-3-ylthiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products
The major products formed from these reactions include substituted pentafluorophenyl derivatives, oxidized thiophene compounds, and coupled products with various aromatic or aliphatic groups.
Scientific Research Applications
(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate is utilized in several scientific research areas:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Pharmaceutical Development: As an intermediate in the synthesis of potential drug candidates.
Biological Studies: For the modification of biomolecules and the study of their interactions.
Mechanism of Action
The mechanism by which (2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate exerts its effects involves its ability to participate in various chemical reactions due to its reactive functional groups. The pentafluorophenyl group can act as an electron-withdrawing group, enhancing the reactivity of the thiophene and pyridyl moieties. This allows the compound to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl 5-pyridin-3-ylthiophene-2-carboxylate: A closely related compound with similar reactivity and applications.
Pentafluorophenyl 5-phenylthiophene-2-carboxylate: Another similar compound with a phenyl group instead of a pyridyl group.
Uniqueness
(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate is unique due to the presence of both the pyridyl and thiophene groups, which provide distinct electronic and steric properties. This makes it a valuable compound for specific applications in organic synthesis and materials science, where these properties can be leveraged to achieve desired outcomes.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F5NO2S/c17-10-11(18)13(20)15(14(21)12(10)19)24-16(23)9-4-3-8(25-9)7-2-1-5-22-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMGFJPLJHXOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656430 | |
| Record name | Pentafluorophenyl 5-(pyridin-3-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941716-94-5 | |
| Record name | Pentafluorophenyl 5-(pyridin-3-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Benzyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B1498985.png)



![1-[2-(2-Hydroxyethoxy)-5-methylphenyl]ethanone](/img/structure/B1499026.png)






